molecular formula C8H9ClO B1362451 5-Chloro-2-methylanisole CAS No. 40794-04-5

5-Chloro-2-methylanisole

Cat. No.: B1362451
CAS No.: 40794-04-5
M. Wt: 156.61 g/mol
InChI Key: RFZOGPABZLMDQW-UHFFFAOYSA-N
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Description

5-Chloro-2-methylanisole: is an organic compound with the molecular formula C8H9ClO . It is also known by its systematic name, 4-chloro-2-methoxy-1-methylbenzene . This compound is characterized by a chloro group and a methoxy group attached to a benzene ring, making it a derivative of anisole. It is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-2-methylanisole can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of anisole with chloromethyl compounds in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 2-methylanisole . This process can be carried out using chlorine gas in the presence of a suitable catalyst, such as ferric chloride, to facilitate the substitution reaction. The reaction is typically conducted at elevated temperatures to ensure complete chlorination.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methylanisole undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, such as nitration, sulfonation, and halogenation, due to the presence of the electron-donating methoxy group and the electron-withdrawing chloro group.

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.

    Sulfonation: Sulfuric acid or oleum is used for sulfonation.

    Halogenation: Chlorine or bromine in the presence of a catalyst like ferric chloride.

Major Products Formed:

    Nitration: 5-Chloro-2-methyl-4-nitroanisole

    Sulfonation: 5-Chloro-2-methyl-4-sulfonic acid anisole

    Halogenation: 5,6-Dichloro-2-methylanisole

Scientific Research Applications

5-Chloro-2-methylanisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylanisole involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the benzene ring influence its reactivity and interactions with other molecules. For example, in electrophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards electrophiles, while the chloro group directs the substitution to specific positions on the ring.

Comparison with Similar Compounds

    2-Chloroanisole: Similar structure but with the chloro group at a different position.

    4-Chloroanisole: Similar structure but lacks the methyl group.

    2-Methylanisole: Similar structure but lacks the chloro group.

Uniqueness: 5-Chloro-2-methylanisole is unique due to the presence of both chloro and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in various chemical syntheses and industrial applications.

Properties

IUPAC Name

4-chloro-2-methoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZOGPABZLMDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303557
Record name 5-CHLORO-2-METHYLANISOLE
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40794-04-5
Record name 4-Chloro-2-methoxy-1-methylbenzene
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Record name NSC 159042
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Record name 40794-04-5
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Record name 5-CHLORO-2-METHYLANISOLE
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Record name Benzene, 4-chloro-2-methoxy-1-methyl
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Synthesis routes and methods

Procedure details

Commercially available 2-chloro-5-methylphenol (19.8 g, 70 mmol) was dissolved in 450 ml acetone. Potassium carbonate (28.9 g, 209 mmol) was added, followed by iodomethane (29.7 g, 209 mmol), and the mixture was refluxed overnight with vigorous stirring. The mixture was then filtered and concentrated in vacuo. The residue was dissolved in ethyl acetate, washed with water, dried with sodium sulfate, and concentrated giving 8.5 g 4-Chloro-2-methoxy-1-methyl-benzene (100%). 1H NMR (300 MHz, CDCl3) •2.28 (s, CH3, 3H), 3.92 (s, —OCH3, 3H), 6.91 (d, Ar, 1H, J=2.0 Hz), 6.95 (dd, Ar, 1H, J=8.0, 2.0 Hz), 7.14 (m, Ar, 1H).
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
28.9 g
Type
reactant
Reaction Step Two
Quantity
29.7 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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